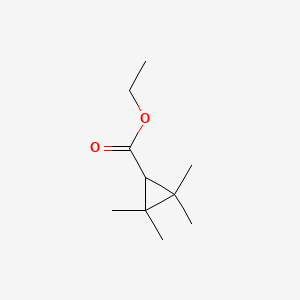

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate

Description

Molecular Geometry and Bonding Analysis

The molecular structure of ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate encompasses a three-membered cyclopropane ring with four methyl substituents and an ethyl carboxylate functional group. The molecular formula is C₁₀H₁₈O₂ with a molecular weight of 170.2487 atomic mass units. The compound's Chemical Abstracts Service registry number is 771-10-8, providing definitive identification in chemical databases.

The cyclopropane ring system exhibits characteristic geometric distortions from ideal tetrahedral angles. Research on related cyclopropane derivatives indicates that the internal carbon-carbon-carbon angle measures approximately 60 degrees, significantly less than the standard tetrahedral angle of 109.5 degrees. This angular compression results from the inherent ring strain associated with three-membered carbocyclic systems. The tetramethyl substitution pattern creates additional steric congestion, further influencing the molecular geometry through non-bonded interactions between adjacent methyl groups.

X-ray crystallographic studies of structurally related compounds provide insights into the precise geometric parameters. Analysis of trimethyltin 2,2,3,3-tetramethylcyclopropanecarboxylate reveals specific bond lengths and angles within the cyclopropane framework. The crystal structure data demonstrate that carbon-carbon bond lengths in the three-membered ring typically range from 1.51 to 1.54 angstroms, slightly shorter than standard alkyl carbon-carbon bonds due to increased s-character in the hybrid orbitals.

The carboxylate ester functionality adopts a planar configuration, with the carbonyl group oriented to minimize steric interactions with the bulky tetramethyl-substituted cyclopropane ring. Crystallographic analysis of related pyrethroid compounds indicates that the dihedral angle between the cyclopropane ring plane and the carboxylate group plane measures approximately 88.25 degrees, indicating near-perpendicular orientation. This geometric arrangement reduces unfavorable steric contacts while maintaining optimal orbital overlap for ester conjugation.

Comparative Structural Features with Related Cyclopropane Derivatives

Comparative analysis reveals significant structural distinctions between this compound and simpler cyclopropane derivatives. The tetramethyl substitution pattern creates a unique steric environment that differentiates this compound from less substituted analogs. Research demonstrates that the bulky methyl groups increase thermal stability compared to the parent cyclopropanecarboxylic acid ethyl ester. The enhanced stability manifests through elevated boiling points and reduced reactivity toward nucleophilic attack.

Studies comparing various cyclopropanecarbonyl chloride derivatives illustrate the structural impact of methyl substitution. The tetramethyl derivative exhibits a boiling point of 153 degrees Celsius for the corresponding acid chloride, significantly higher than the parent cyclopropanecarbonyl chloride, which boils at 112-114 degrees Celsius. This thermal stability enhancement results from increased steric hindrance that impedes molecular decomposition pathways.

The molecular orbital characteristics of tetramethyl-substituted cyclopropanes differ substantially from unsubstituted analogs. Computational studies indicate that methyl substitution modifies the electronic distribution within the three-membered ring, affecting both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These electronic perturbations influence chemical reactivity patterns and spectroscopic properties.

Ring strain analysis provides quantitative comparisons between different cyclopropane derivatives. While unsubstituted cyclopropane exhibits a strain energy of approximately 115 kilojoules per mole, substituted derivatives show modified strain energies depending on the substitution pattern. The tetramethyl substitution in this compound redistributes strain through steric interactions, potentially altering the overall energetic profile of the molecule.

Spectroscopic comparisons reveal distinctive patterns for tetramethyl-substituted cyclopropanes. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the methyl groups, typically appearing as singlets due to the symmetrical substitution pattern. The integration ratios and coupling patterns provide structural confirmation and enable differentiation from other cyclopropane isomers.

| Compound | Boiling Point (°C) | Strain Energy (kJ/mol) | Stability Characteristics |

|---|---|---|---|

| Cyclopropanecarboxylic acid chloride | 112-114 | ~115 | Highly reactive |

| 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | 153 | Modified | Enhanced thermal stability |

| This compound | - | Modified | Reduced nucleophilic reactivity |

Conformational Dynamics in Solution and Solid States

The conformational behavior of this compound differs significantly between solution and solid states due to intermolecular interactions and crystal packing effects. In solution, the molecule exhibits restricted conformational flexibility due to the rigid cyclopropane ring and steric hindrance from the tetramethyl substitution pattern. The primary conformational freedom involves rotation around the carbon-carbon bond connecting the cyclopropane ring to the carboxylate group, although this rotation is limited by steric interactions.

Crystal structure analysis of related compounds provides insights into solid-state conformational preferences. The trimethyltin 2,2,3,3-tetramethylcyclopropanecarboxylate crystal structure reveals a polymeric arrangement with five-coordinate tin centers. Although this specific structure involves tin coordination, it demonstrates how the tetramethylcyclopropane moiety adopts specific conformations in the solid state to optimize crystal packing efficiency.

Nuclear magnetic resonance spectroscopy in solution reveals dynamic behavior related to ester group rotation. The ethyl ester portion exhibits characteristic patterns indicating restricted rotation around the ester carbon-oxygen bond at room temperature. Variable temperature nuclear magnetic resonance studies of similar compounds show coalescence phenomena that provide activation energies for conformational interconversion processes.

Computational modeling predicts multiple local energy minima corresponding to different conformational states. Density functional theory calculations at the B3LYP/6-31G(d) level reveal energy barriers for rotation around the cyclopropane-carboxylate bond. These calculations indicate that the most stable conformation positions the carboxylate group to minimize steric interactions with the tetramethyl substituents while maintaining optimal orbital overlap.

The conformational dynamics influence physical properties such as melting point, solubility, and spectroscopic characteristics. Crystal polymorphism may occur due to different solid-state conformational arrangements, affecting material properties. Solution-state conformational equilibria impact chemical reactivity by controlling the accessibility of reactive sites and influencing transition state geometries for chemical transformations.

Computational Modeling of Electronic Structure

Computational chemistry provides detailed insights into the electronic structure of this compound through various theoretical methods. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets reveal the molecular orbital characteristics and electronic density distribution. These calculations demonstrate how the tetramethyl substitution pattern influences the electronic properties of the cyclopropane ring system.

Molecular orbital analysis reveals the unique bonding characteristics of the three-membered ring. The carbon-carbon bonds in cyclopropane systems exhibit significant s-character due to the acute bond angles, resulting in shortened bond lengths and modified electronic distribution. The Walsh orbitals, which describe the bonding in cyclopropanes, show distinctive patterns that differ from conventional alkyl carbon-carbon bonds. The tetramethyl substitution introduces additional complexity through hyperconjugative interactions between the methyl groups and the ring system.

Natural bond orbital analysis provides quantitative measures of charge distribution and bond orders within the molecule. These calculations reveal electron density accumulation in specific regions of the cyclopropane ring and demonstrate the electron-donating effects of the methyl substituents. The carboxylate ester group exhibits characteristic electron density patterns consistent with carbonyl conjugation and ester resonance structures.

Quantum theory of atoms in molecules analysis offers additional insights into bonding characteristics and intermolecular interactions. This methodology identifies critical points in the electron density and characterizes bond types based on topological properties. For cyclopropane derivatives, this analysis reveals the bent nature of the carbon-carbon bonds and the presence of ring critical points that characterize the three-membered ring topology.

Time-dependent density functional theory calculations predict electronic excitation energies and optical properties. These computations provide theoretical ultraviolet-visible absorption spectra and identify the molecular orbitals involved in electronic transitions. The results enable interpretation of experimental spectroscopic data and prediction of photochemical behavior under various conditions.

The computational modeling results correlate well with experimental observations, validating the theoretical approaches and providing mechanistic insights into chemical behavior. These studies contribute to understanding structure-property relationships and enable prediction of properties for related compounds. The integration of computational and experimental methods provides a comprehensive characterization of this compound that advances fundamental knowledge of cyclopropane chemistry and supports practical applications in synthetic organic chemistry.

Properties

IUPAC Name |

ethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-12-8(11)7-9(2,3)10(7,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWIOJNKGNJJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227881 | |

| Record name | Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-10-8 | |

| Record name | Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Glycine : Amino acid used as a precursor

- C4-C6 Saturated Fatty Alcohols : For esterification with glycine (e.g., butanol, ethanol)

- Tetramethylethylene (2,3-dimethyl-2-butene) : Alkene substrate for cyclopropanation

- Sodium Nitrite : For diazotization

- Copper Salts (e.g., copper chloroacetate) : Catalyst for cyclopropanation

- Sodium Hydroxide : For saponification of ester to acid

Stepwise Process

| Step | Reaction | Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1. Esterification of Glycine | Glycine + C4-C6 alcohol + HCl (concentrated) | 125-135°C, azeotropic removal of water | Produces glycine ester hydrochloride salt | Quantitative yield |

| 2. Diazotization | Glycine ester hydrochloride + NaNO2 | -15 to +10°C, in chlorinated solvents (e.g., dichloroethane) | Forms diazoacetate intermediate | 88-95% yield relative to glycine |

| 3. Cyclopropanation | Diazoacetate + Tetramethylethylene + Cu catalyst | 65-85°C, Cu salts (1 mol%) catalyst | Carbene insertion into double bond forms cyclopropane ester | ~68% yield (butyl ester example) |

| 4. Saponification | Cyclopropane ester + NaOH + ethanol-water | 95-105°C, reflux 6-8 hours | Converts ester to carboxylic acid | 91-94% yield, purity >98% |

Reaction Mechanism Highlights

- Esterification : Glycine reacts with alcohol under acidic conditions with azeotropic removal of water to drive equilibrium.

- Diazotization : Formation of diazo compounds from glycine esters using sodium nitrite under cold conditions.

- Cyclopropanation : Copper-catalyzed carbene transfer from diazo compound to tetramethylethylene double bond, forming the cyclopropane ring.

- Saponification and Acidification : Base hydrolysis of the ester to acid, followed by acidification to precipitate the carboxylic acid.

Industrial and Laboratory Preparation Details

Esterification Example (Butyl Glycinate Hydrochloride)

- Reactants: Glycine (2 mol), industrial butanol (750 mL), concentrated HCl (270 mL)

- Conditions: 125-135°C, azeotropic removal of water for 4-6 hours

- Outcome: Crude glycine butyl ester hydrochloride, stable viscous liquid, dissolved in water for next step

Diazotization Example

- Solvent: Dichloroethane (90 mL)

- Temperature: -5°C

- Sodium nitrite added dropwise over 15-25 minutes

- Product: Butyl diazoacetate in organic layer, 88-95% yield

Cyclopropanation Example

- Catalyst: Anhydrous copper chloroacetate (0.5 g)

- Reactants: Tetramethylethylene (110 g), diazo compound solution added over 40-80 minutes at 80°C

- Post-reaction: Distillation to remove unreacted materials

- Yield: 68% of 2,2,3,3-tetramethylcyclopropane carboxylate butyl ester

Saponification and Acidification Example

- Reactants: Cyclopropane ester, NaOH (14.5 g), water (80 mL), ethanol (40 mL)

- Conditions: Reflux at 95-105°C for 8 hours

- Acidification: 15% HCl at ~70°C to pH 2-4

- Product: 2,2,3,3-tetramethylcyclopropane carboxylic acid, white solid, purity >98%, yield 91-94%

Data Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Glycine + C4-C6 alcohol + HCl | 125-135°C, azeotropic dehydration | ~100 | Stable ester hydrochloride | Efficient water removal critical |

| Diazotization | Glycine ester + NaNO2 | -15 to +10°C, DCE solvent | 88-95 | 17-19% diazo content | Cold temp controls side reactions |

| Cyclopropanation | Diazo + Tetramethylethylene + Cu catalyst | 65-85°C, 1 mol% Cu | 68 | Crude ester | Catalyst choice affects yield |

| Saponification | Ester + NaOH + EtOH/H2O | 95-105°C, reflux 6-8 h | 91-94 | >98 | Ethanol aids phase separation |

Alternative Synthetic Routes

Direct Cyclopropanation with Ethyl Diazoacetate : Reaction of 2,3-dimethyl-2-butene with ethyl diazoacetate in presence of rhodium catalysts is a known lab-scale method for direct synthesis of Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate. This involves carbene transfer to the alkene double bond, forming the cyclopropane ring.

Chlorocyclobutanone Route : Some methods involve reaction of dichloroacetyl chloride with tetramethylethylene under reducing metal catalysis to form chlorocyclobutanones, followed by ring contraction and acidification to yield the cyclopropane acid. However, these are less industrially favored due to complexity.

Research Findings and Industrial Significance

The multi-step method starting from glycine and involving esterification, diazotization, cyclopropanation, and saponification is currently the most viable for industrial-scale production due to:

- High overall yields (up to 90%+ in saponification step)

- Use of readily available raw materials (glycine, common alcohols)

- Relatively mild reaction conditions

- Avoidance of complicated catalyst separations

The product is a key intermediate for the synthesis of fenpropathrin, a third-generation acaricide with low toxicity and high efficacy.

The use of azeotropic dehydration in esterification and controlled diazotization temperature are critical parameters for high purity and yield.

Copper carboxylate catalysts enable efficient cyclopropanation with good selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Ester derivatives with different functional groups

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

ETMCC serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation can yield carboxylic acids and ketones.

- Reduction may produce alcohols.

- Substitution reactions facilitate the formation of ester derivatives with diverse functional groups.

2. Specialty Chemicals Production:

In the chemical industry, ETMCC is utilized in the production of specialty chemicals and materials. Its properties enable the development of compounds with tailored functionalities for specific applications .

Biological Applications

1. Biological Activity Studies:

Research has indicated that ETMCC and its derivatives exhibit potential biological activities. Studies have explored its interactions with biomolecules, which may lead to new insights in biochemistry and pharmacology.

2. Anticonvulsant Activity:

Amide derivatives of ETMCC have been evaluated for their anticonvulsant properties, indicating its potential role in neurological research and drug development .

Medicinal Applications

1. Drug Development:

ETMCC is being investigated for its potential use as a pharmacophore in medicinal chemistry. Its structural characteristics may contribute to the development of new therapeutic agents targeting various diseases .

2. Therapeutic Applications:

The compound has been explored for its possible therapeutic applications, including antimicrobial and anticancer properties. These studies suggest that ETMCC could be integral in developing effective treatments.

Industrial Applications

1. Insecticides and Acaricides:

ETMCC has been identified as an important intermediate in synthesizing pyrethroid-type insecticides and acaricides. This highlights its relevance in agricultural chemistry and pest control formulations .

2. Fine Chemicals Manufacturing:

The compound is also utilized in producing fine chemicals, which are essential for various industrial applications due to their unique chemical properties .

Case Study 1: Anticonvulsant Activity Evaluation

A study published by Bialer et al. evaluated amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid for their anticonvulsant activity. The findings indicated promising results that warrant further investigation into the mechanisms of action and potential therapeutic uses in treating epilepsy .

Case Study 2: Synthesis of Pyrethroid Insecticides

Research demonstrated that ETMCC could be synthesized from ethyl diazoacetate and used as an intermediate in producing effective low-toxicity insecticides. This application is particularly relevant in developing environmentally friendly pest control agents .

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strain and the ester group’s reactivity contribute to its ability to undergo diverse chemical transformations. These interactions can affect biological pathways and molecular processes, making it a valuable compound for studying reaction mechanisms and developing new chemical entities .

Comparison with Similar Compounds

Core Structural Variations: Methyl Substitution on Cyclopropane

The number and position of methyl groups on the cyclopropane ring significantly influence physicochemical properties and bioactivity:

Key Findings :

Ester Group Modifications

The nature of the ester group impacts biological activity and industrial utility:

Key Findings :

- Replacing the ethyl ester with a (3-phenoxyphenyl)methyl group (as in fenpropathrin) introduces aromaticity and a bulky substituent, enhancing binding to insect sodium channels .

- The cyano group in fenpropathrin increases insecticidal potency by improving metabolic resistance in target pests .

Functional Additions to the Cyclopropane Core

Additional functional groups modulate bioactivity and environmental behavior:

Key Findings :

Insecticidal Efficacy

- Fenpropathrin (derived from this compound) exhibits broad-spectrum activity against mites and aphids, with an LD₅₀ of 0.03 mg/L in honeybees, highlighting its selectivity .

- Structural analogues like flucythrinate (C₂₆H₂₃F₂NO₄) and fluvalinate (C₂₆H₂₂ClF₃N₂O₃) demonstrate that halogenation (F, Cl) increases environmental persistence but raises toxicity concerns in non-target species .

Environmental and Toxicological Profiles

- This compound itself has low acute toxicity (LD₅₀ >2000 mg/kg in rats), but its derivatives like fenpropathrin show moderate estrogenic activity in vitro, necessitating careful regulatory evaluation .

Biological Activity

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate (ETMCC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of ETMCC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

ETMCC is characterized by its unique cyclopropane structure, which contributes to its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically active derivatives that may interact with enzymes or receptors in the body.

The mechanism of action for ETMCC involves its ability to modulate biological pathways through interactions with specific molecular targets. The strain in the cyclopropane ring enhances its reactivity, allowing it to participate in diverse transformations that can influence cellular processes .

Anticonvulsant Properties

Research indicates that derivatives of ETMCC exhibit anticonvulsant activity. In animal models, these compounds have shown efficacy against generalized and partial seizures as well as absence seizures. The median effective dose (ED50) for these compounds is significantly lower than that required for traditional antiepileptic drugs, suggesting a favorable therapeutic index .

Antimicrobial and Anticancer Activities

ETMCC has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that certain derivatives can inhibit the growth of various bacterial strains and cancer cell lines. The specific mechanisms by which these effects occur are still under investigation but may involve interference with cellular metabolism or induction of apoptosis in cancer cells .

Study on Anticonvulsant Activity

A notable study examined the anticonvulsant effects of ETMCC derivatives using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole test. Results demonstrated that these compounds significantly reduced seizure incidence compared to control groups, indicating their potential as new antiepileptic agents .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, ETMCC derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the ETMCC structure could enhance its antimicrobial efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclopropanation reactions. A common approach involves the use of carbene or transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. For example, dimethylcyclopropane derivatives can be generated using copper(I) catalysts under inert conditions . Characterization often employs and NMR to confirm stereochemistry and purity, as demonstrated in studies of structurally similar cyclopropane esters (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate, where NMR data resolved substituent positions) .

How is the stereochemical integrity of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. However, when crystals are unavailable, NOESY NMR experiments can reveal spatial proximity of substituents. For instance, vicinal coupling constants in NMR (e.g., ) are critical for distinguishing cis/trans configurations in cyclopropane rings . Computational methods like DFT can also predict NMR chemical shifts to cross-validate experimental data .

Advanced Research Questions

What role do steric and electronic effects play in the reactivity of this compound in ring-opening reactions?

Methodological Answer:

The tetramethyl groups impose significant steric hindrance, directing reactivity toward less hindered positions. For example, in acid-catalyzed ring-opening, the ester group stabilizes partial positive charges on adjacent carbons, favoring nucleophilic attack at the least substituted site. Kinetic studies using deuterated analogs (e.g., deuterated cyclopropane derivatives) can track regioselectivity via isotopic labeling . Computational modeling (e.g., Fukui indices) further identifies electrophilic hotspots .

How does the compound’s structure influence its biological activity in pesticidal applications?

Methodological Answer:

Derivatives like Meothrin (a pyrethroid insecticide) incorporate the cyclopropane core to enhance lipid solubility and target binding. Structure-activity relationship (SAR) studies show that the tetramethyl groups stabilize the cyclopropane ring against metabolic degradation, prolonging pesticidal activity . In vitro assays (e.g., acetylcholinesterase inhibition) paired with molecular docking simulations can quantify interactions with biological targets .

What strategies resolve contradictions in spectroscopic data for substituted cyclopropane derivatives?

Methodological Answer:

Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Variable-temperature NMR can detect conformational flexibility, while solvent parameterization in DFT calculations (e.g., COSMO-RS) improves agreement with experimental data . For mass spectrometry, high-resolution techniques (HRMS) differentiate isobaric fragments, clarifying fragmentation pathways .

How can computational methods optimize the synthesis of deuterated or tritiated analogs for mechanistic studies?

Methodological Answer:

Deuterated analogs (e.g., ethyl 2,2,3,3-tetradeuteriocyclopropane-carboxylate) are synthesized via isotope exchange or deuterated precursor routes. Computational tools like isotopic perturbation NMR (IP-NMR) predict isotope-induced chemical shift changes, guiding synthetic prioritization . Tritiation requires specialized facilities due to radiation safety protocols, as seen in tritiated cyclopropane derivatives for pharmacokinetic tracing .

Experimental Design & Data Analysis

How to design a kinetic study for cyclopropane ring-opening under varying catalytic conditions?

Methodological Answer:

Use stopped-flow NMR or in-situ IR spectroscopy to monitor reaction progress. For example, track the disappearance of the cyclopropane ester’s carbonyl peak (1700–1750 cm) under acidic vs. basic conditions. Rate constants () derived from pseudo-first-order plots can correlate with catalyst efficacy (e.g., Cu(I) vs. Rh(II)) .

What analytical techniques differentiate degradation products of this compound in environmental studies?

Methodological Answer:

LC-MS/MS with MRM (multiple reaction monitoring) identifies trace degradation products. For example, hydrolysis in aqueous media generates carboxylic acid derivatives detectable via ion-pair chromatography. Accelerated stability studies (e.g., 40°C/75% RH) coupled with QSAR models predict environmental half-lives .

Advanced Applications

How is this compound utilized in the development of conformationally constrained drug candidates?

Methodological Answer:

The cyclopropane ring imposes rigidity, mimicking bioactive conformations of flexible molecules. For example, derivatives like A-836,339 (a cannabinoid receptor modulator) use the tetramethylcyclopropane core to restrict rotation, enhancing binding affinity. In vitro screening (e.g., SPR binding assays) and MD simulations validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.